1-(1-Fluorocyclopropyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

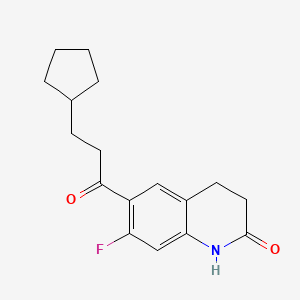

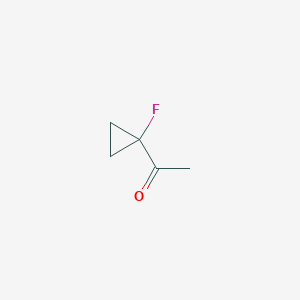

1-(1-Fluorocyclopropyl)ethanone is a chemical compound with the CAS Number: 63141-10-6. It has a molecular weight of 102.11 and its IUPAC name is 1-(1-fluorocyclopropyl)ethanone . and 97% . It is a colorless liquid .

Molecular Structure Analysis

The molecular formula of 1-(1-Fluorocyclopropyl)ethanone is C5H7FO . The InChI code for the compound is 1S/C5H7FO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 . For a more detailed molecular structure, it would be best to refer to a reliable chemical database or resource .Physical And Chemical Properties Analysis

1-(1-Fluorocyclopropyl)ethanone has a density of 1.1±0.1 g/cm3 . It has a boiling point of 93.8±23.0 °C at 760 mmHg . The compound has a flash point of 27.2±12.9 °C . Its exact mass is 102.048096 .Scientific Research Applications

Metabolite Interactions in Pharmaceutical Research

1-(1-Fluorocyclopropyl)ethanone is involved in the biotransformation of prasugrel, a thienopyridine antiplatelet agent. The compound undergoes rapid deesterification to R-95913, followed by cytochrome P450-mediated formation of R-138727, which is responsible for platelet aggregation inhibition. This process is significant for understanding drug metabolism and interactions, especially in the context of cytochrome P450's role in metabolizing various pharmaceuticals (Rehmel et al., 2006).

Antimycobacterial Activity

Research on novel hybrid heterocycles incorporating elements such as 1-cyclopropyl-2-(2-fluorophenyl)ethanone has shown promising results in antimycobacterial activity against Mycobacterium tuberculosis. These studies are critical for developing new therapeutics for tuberculosis, especially given the ongoing challenges with drug-resistant strains (Ponnuchamy et al., 2014).

Synthesis and Characterization for Biological Applications

The synthesis and characterization of compounds like 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone, derived from 1-(1-Fluorocyclopropyl)ethanone, are pivotal in the development of new pharmacological agents. Such studies involve comprehensive spectral, thermal, and structural analyses to understand the pharmacokinetics and potential therapeutic applications (Govindhan et al., 2017).

Antimicrobial and Antifungal Applications

Research on various derivatives of 1-(1-Fluorocyclopropyl)ethanone has shown significant antimicrobial and antifungal properties. These compounds, synthesized from different starting materials, have been tested against a range of bacterial and fungal strains, demonstrating their potential as active pharmaceutical ingredients in treating infections (Wanjari, 2020).

Agricultural Fungicide Development

The synthesis and characterization of compounds like 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, related to 1-(1-Fluorocyclopropyl)ethanone, have been explored for their potential application in agricultural fungicides. Such research contributes to the development of new and effective fungicides for crop protection, enhancing agricultural productivity (Ji et al., 2017).

Safety and Hazards

Future Directions

As for future directions, it’s difficult to predict without specific context. The use and study of 1-(1-Fluorocyclopropyl)ethanone would likely depend on the needs of the chemical, pharmaceutical, or other industries. For more specific information, it would be beneficial to refer to recent publications or patents involving this compound .

properties

IUPAC Name |

1-(1-fluorocyclopropyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c1-4(7)5(6)2-3-5/h2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGXRNZDYVFABZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63141-10-6 |

Source

|

| Record name | 1-(1-fluorocyclopropyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-[(2,2,2-trifluoroacetyl)amino]benzoic acid](/img/structure/B2685236.png)

![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-oxidopiperazin-1-ium-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B2685239.png)

![2-Methoxyphenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2685242.png)

![N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide](/img/structure/B2685243.png)

![2-pyridinyl [5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl sulfide](/img/structure/B2685249.png)

![1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2685252.png)

![4-[(Z)-2-Cyano-3-(cyclopentylamino)-3-oxoprop-1-enyl]-1H-indazole-3-carboxylic acid](/img/structure/B2685254.png)

![4-tert-butyl-N-[4-(2-hydroxyethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2685257.png)